molecular formula C₁₆H₁₅D₅BrNO B1146743 6-Hydroxy Bromantane-d5 CAS No. 1794941-97-1

6-Hydroxy Bromantane-d5

Cat. No.: B1146743
CAS No.: 1794941-97-1
M. Wt: 327.27
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Description

6-Hydroxy Bromantane-d5 is a deuterated derivative of 6-Hydroxy Bromantane, a compound known for its psychostimulant and anxiolytic properties. The molecular formula of this compound is C₁₆H₁₅D₅BrNO, and it has a molecular weight of 327.27 g/mol. This compound is primarily used in scientific research, particularly in the fields of pharmacology and toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy Bromantane-d5 involves the introduction of deuterium atoms into the 6-Hydroxy Bromantane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy Bromantane-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of amino or hydroxyl-substituted derivatives.

Scientific Research Applications

6-Hydroxy Bromantane-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacology: Studying the pharmacokinetics and pharmacodynamics of deuterated compounds.

    Toxicology: Investigating the metabolic pathways and toxicity of bromantane derivatives.

    Chemistry: Understanding the reaction mechanisms and kinetics of deuterated compounds.

    Biology: Exploring the effects of deuterated compounds on biological systems.

Mechanism of Action

The mechanism of action of 6-Hydroxy Bromantane-d5 is similar to that of its non-deuterated counterpart, 6-Hydroxy Bromantane. It primarily acts on the dopaminergic and serotonergic systems in the brain, leading to increased release and metabolism of dopamine and serotonin. This results in its psychostimulant and anxiolytic effects . The exact molecular targets and pathways involved include dopamine receptors and serotonin transporters .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy Bromantane: The non-deuterated version of 6-Hydroxy Bromantane-d5.

    Bromantane: A related compound with similar psychostimulant and anxiolytic properties.

    Amantadine: Another adamantane derivative with antiviral and antiparkinsonian effects.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties, such as increased metabolic stability and altered distribution in the body. This makes it a valuable tool for studying the effects of deuteration on drug metabolism and efficacy .

Properties

CAS No.

1794941-97-1

Molecular Formula

C₁₆H₁₅D₅BrNO

Molecular Weight

327.27

Synonyms

6-[(4-Bromophenyl-d5)amino]tricyclo[3.3.1.13,7]decan-2-ol; 

Origin of Product

United States

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